-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a synthetic organic compound with a unique structure that includes an azido group, a fluorosulfonyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid. This intermediate is then subjected to azidation using sodium azide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The fluorosulfonyl group can interact with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid: Similar structure but with an amino group instead of an azido group.
Dichloroaniline: Contains an aniline ring with chlorine substituents, used in the production of dyes and herbicides.
Eigenschaften
Molekularformel |
C9H8FN3O5S |
---|---|
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
(2S)-2-azido-3-(4-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8FN3O5S/c10-19(16,17)18-7-3-1-6(2-4-7)5-8(9(14)15)12-13-11/h1-4,8H,5H2,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
MZVQWQMVSWDMRK-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N=[N+]=[N-])OS(=O)(=O)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N=[N+]=[N-])OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.